2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C10H19NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and a substituted amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethylthietan-3-one with 3-methylbut-2-en-1-amine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-butene: A related compound with a similar structure but lacking the thietane ring.
3-Methylbut-2-en-1-yl acetate: Another related compound with a different functional group.
2-Methyl-3-buten-2-ol: A compound with a similar carbon skeleton but different functional groups
Uniqueness
2,2-Dimethyl-N-(3-methylbut-2-en-1-yl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-methylbut-2-enyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-8(2)5-6-11-9-7-12-10(9,3)4/h5,9,11H,6-7H2,1-4H3 |
InChI Key |
DXBJRFOSQBCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1CSC1(C)C)C |
Origin of Product |
United States |
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